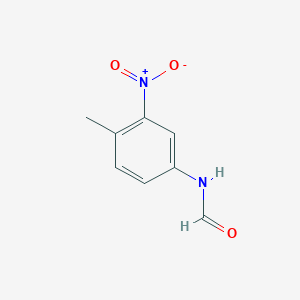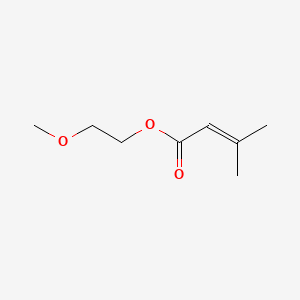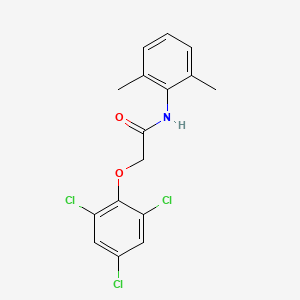
N-(4-methyl-3-nitrophenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-NITRO-P-FORMOTOLUIDIDE is an organic compound with the molecular formula C8H8N2O3 It is known for its unique chemical structure, which includes a nitro group attached to a formotoluidide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-NITRO-P-FORMOTOLUIDIDE typically involves the nitration of p-formotoluidide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. Common reagents used in this process include nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: Industrial production of 3’-NITRO-P-FORMOTOLUIDIDE follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions: 3’-NITRO-P-FORMOTOLUIDIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3’-NITRO-P-FORMOTOLUIDIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3’-NITRO-P-FORMOTOLUIDIDE involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through pathways involving electron transfer and radical formation .
Comparación Con Compuestos Similares
3-Nitroaniline: Similar structure but lacks the formotoluidide group.
4-Nitroaniline: Similar nitro group placement but different aromatic ring substitution.
2-Nitroaniline: Nitro group positioned differently on the aromatic ring.
Uniqueness: 3’-NITRO-P-FORMOTOLUIDIDE is unique due to its specific nitro group placement and formotoluidide backbone, which confer distinct chemical properties and reactivity compared to other nitroaniline derivatives .
Propiedades
Número CAS |
133681-72-8 |
|---|---|
Fórmula molecular |
C8H8N2O3 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
N-(4-methyl-3-nitrophenyl)formamide |
InChI |
InChI=1S/C8H8N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-5H,1H3,(H,9,11) |
Clave InChI |
KYAAJMLFXXWUHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)

![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)
![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)
![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)

![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B11960528.png)
![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)

![3-[(2-Methylphenyl)amino]propanenitrile](/img/structure/B11960537.png)
